![molecular formula C17H15ClFNOS B3002014 (2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone CAS No. 2034553-63-2](/img/structure/B3002014.png)

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

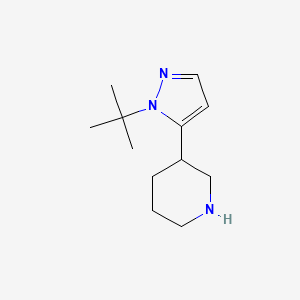

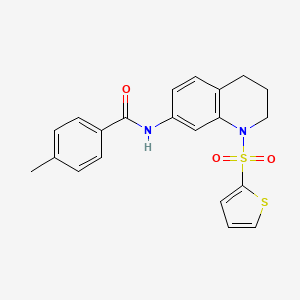

The compound contains a thieno[3,2-c]pyridin-5(4H)-one moiety, which is a bicyclic system containing a thiophene and a pyridone ring . It also has a chloro group and a fluorophenyl group attached to a cyclopropyl group, which is further attached to the thienopyridone moiety.

Molecular Structure Analysis

The presence of the heterocyclic thienopyridone core and the halogenated phenyl and cyclopropyl groups would contribute to the overall polarity, reactivity, and steric effects of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electrophilic sites on the thienopyridone core and the halogenated phenyl and cyclopropyl groups. The compound could potentially undergo substitution reactions at these sites .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar thienopyridone core and the halogenated phenyl and cyclopropyl groups would likely make the compound relatively polar .Scientific Research Applications

Crystal and Molecular Structure Analysis

The compound has been characterized spectroscopically and confirmed by X-ray diffraction (XRD) studies. It crystallizes in the monoclinic space group, showing intermolecular hydrogen bond types C‒H···O (Lakshminarayana et al., 2009).

Synthesis Procedures

A three-step synthesis procedure for the compound has been developed, involving the replacement of the halo with a (sulfanylmethyl)sulfanyl group, followed by treatment with LDA (LiNiPr2) and dehydration with SOCl2 (Kobayashi, Suzuki, & Egara, 2013).

Development of Novel Antagonists

The compound has been used in the development of novel P2X7 antagonists, involving a dipolar cycloaddition reaction/Cope elimination sequence, which has shown potential for the treatment of mood disorders (Chrovian et al., 2018).

Application in Drug Metabolism Studies

Studies have investigated the compound's role in drug metabolism, particularly its transformation into active metabolites in the intestine and liver, demonstrating its importance in pharmacokinetics and drug efficacy (Hagihara et al., 2011).

Role in the Biotransformation of Prodrugs

The compound's biotransformation to active metabolites has been studied, highlighting the role of human carboxylesterases in its conversion and its impact on the rapid onset of action of certain drugs (Williams et al., 2008).

Exploration in Anticancer and Antimicrobial Research

Research has explored the compound's potential in anticancer and antimicrobial applications, with molecular docking studies indicating its usefulness in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).

Formulation Development for Poorly Soluble Compounds

The compound has been used in the development of a precipitation-resistant solution formulation, which is significant for enhancing the bioavailability of poorly soluble compounds in early toxicology and clinical studies (Burton et al., 2012).

Future Directions

properties

IUPAC Name |

(2-chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-[1-(4-fluorophenyl)cyclopropyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFNOS/c18-15-9-11-10-20(8-5-14(11)22-15)16(21)17(6-7-17)12-1-3-13(19)4-2-12/h1-4,9H,5-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKHKCPFKLDDBPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1SC(=C2)Cl)C(=O)C3(CC3)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(1-(4-fluorophenyl)cyclopropyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B3001931.png)

![Dispiro[2.2.26.23]decane-8-carboxylic acid](/img/structure/B3001940.png)

![ethyl 4-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B3001941.png)

![2-cyclopropyl-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B3001942.png)

![2-(5,8-dimethyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B3001945.png)

![3-(2-aminoethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B3001953.png)